molecular formula C7H4ClNO2S B1603050 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 332099-40-8

2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B1603050
CAS No.: 332099-40-8
M. Wt: 201.63 g/mol
InChI Key: OWJRYNILRVVVFK-UHFFFAOYSA-N
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Description

2-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS 332099-40-8) is a heterocyclic compound with the molecular formula C7H4ClNO2S and a molecular weight of 201.63 g/mol (exact mass: 200.965) . This compound serves as a versatile chemical building block in medicinal chemistry and organic synthesis, particularly for constructing more complex molecular architectures. This chemical is part of the thienopyrrole family, a class of structures known to be of significant interest in drug discovery. While its direct biological activity profile requires further research, closely related analogs, specifically 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, have been identified as novel D-amino acid oxidase (DAO) inhibitors with moderate potency in vitro and ex vivo . DAO is a flavoenzyme that metabolizes D-amino acids and is a recognized therapeutic target for neurological conditions such as schizophrenia . The presence of both a carboxylic acid group, which can interact with key residues in enzyme active sites, and a chloro substituent, which offers a site for further synthetic modification, makes this compound a valuable intermediate for researchers developing new DAO inhibitors or exploring other biological pathways.* For research purposes, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to ensure stability . It is available with a typical purity of 95% or higher . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2S/c8-6-2-3-5(12-6)1-4(9-3)7(10)11/h1-2,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJRYNILRVVVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1SC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626416
Record name 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332099-40-8
Record name 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
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Preparation Methods

General Synthetic Strategy

The synthesis of 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves:

This approach aligns with methods reported for related thieno-fused heterocycles, where 4,5-substituted 3-amino or 3-hydroxy-2-functionalized thiophenes serve as key intermediates.

Preparation of Substituted Thiophene Precursors

A high-yield route to substituted 3-amino or 3-hydroxy thiophenes involves:

  • Treatment of (hetero)aryl or unsubstituted acetonitriles or acetates with (hetero)aryl dithioesters in the presence of lithium diisopropylamide (LDA).
  • In situ alkylation and intramolecular condensation with functionalized activated methylene halides such as 2-chlorophenacyl bromide.

This sequence yields 4,5-substituted 3-amino/hydroxy-2-functionalized thiophenes, which are crucial intermediates for subsequent heterocycle formation.

Intramolecular Heteroannulation to Form Thieno[3,2-b]pyrrole Ring

The key step to form the fused thieno[3,2-b]pyrrole ring is an intramolecular heteroannulation reaction. This can be achieved either in situ or stepwise, often under basic or catalytic conditions, leading to the cyclization of the substituted thiophene intermediates.

  • For example, treatment of 4,5-substituted 3-amino thiophenes with appropriate electrophiles induces ring closure to yield the thieno[3,2-b]pyrrole core.

Conversion to Carboxylic Acid

The carboxylic acid functionality at the 5-position is commonly introduced via:

  • Synthesis of ester derivatives such as ethyl or methyl esters of 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate.
  • Subsequent hydrolysis of these esters under alkaline conditions (e.g., reflux with aqueous sodium hydroxide) to yield the free carboxylic acid.

For instance, hydrolysis of ethyl esters in ethanol/water mixtures with NaOH followed by acidification yields the corresponding carboxylic acid in good yields.

Representative Preparation Method from Literature

Step Reagents/Conditions Outcome Yield / Notes
1. Formation of substituted 3-amino thiophene (Het)aryl acetonitriles + (het)aryl dithioesters + LDA 4,5-substituted 3-amino thiophene intermediate High yield (not specified)
2. Alkylation with 2-chlorophenacyl bromide Alkylation under basic conditions 2-chloro functionalized thiophene derivative High yield
3. Intramolecular heteroannulation Cyclization under basic or catalytic conditions Formation of thieno[3,2-b]pyrrole core Efficient ring closure
4. Ester hydrolysis Reflux with NaOH aqueous solution, acidification Conversion of ester to carboxylic acid 66-80% yield typical for related compounds

Additional Notes on Derivatives and Functionalization

  • Ethyl 2-chloro-3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, a closely related ester, has been used as a key intermediate for further functionalization by conversion to hydrazides and acylation with various acyl chlorides.
  • Oxidation of hydrazides derived from these esters can yield diazene derivatives, expanding the chemical space for biological activity studies.
  • The synthetic routes emphasize mild conditions and high-yield steps to facilitate scale-up and derivatization for pharmaceutical research.

Summary Table of Preparation Methods

Preparation Stage Typical Reagents/Conditions Key Features References
Substituted thiophene synthesis (Het)aryl acetonitriles + dithioesters + LDA High-yield, one-pot sequential process
Alkylation 2-chlorophenacyl bromide, base Introduces 2-chloro substituent
Heteroannulation Basic/catalytic conditions Forms fused thieno[3,2-b]pyrrole ring
Ester hydrolysis NaOH aqueous reflux, acidification Converts ester to carboxylic acid
Hydrazide formation & acylation Hydrazine hydrate, acyl chlorides For further functionalization

Mechanism of Action

The mechanism of action of 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit lysine-specific demethylase 1 (LSD1), which plays a role in gene regulation through histone modification . The inhibition of LSD1 can lead to changes in gene expression, which is of interest in cancer research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thieno[3,2-b]pyrrole Derivatives

Structural analogs of 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid differ in substituents at the 2- or 4-positions, altering biological activity and physicochemical properties (Table 1).

Table 1: Comparison of Thieno[3,2-b]pyrrole-5-carboxylic Acid Derivatives
Compound Name Substituent(s) Molecular Weight (g/mol) Key Biological Activity References
This compound Cl at C2 201.63 DAAO inhibition, cognitive enhancement
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CH₃ at C2 167.19 Intermediate for antiparasitic agents
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid Br at C3 246.08 Unreported; structural analog
2-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid SCH₃ at C2 214.27 Unreported; potential metabolic studies
Key Observations:
  • Chlorine vs. Methyl Substitution : The chloro derivative exhibits stronger DAAO inhibitory activity compared to the methyl analog, likely due to enhanced electron-withdrawing effects stabilizing enzyme interactions .

Comparison with Furo[3,2-b]pyrrole Analogs

Replacing the thiophene ring with furan yields 4H-furo[3,2-b]pyrrole-5-carboxylic acid (SUN), a related DAAO inhibitor (Table 2).

Table 2: Thieno vs. Furo Analogs
Compound Name Heterocycle Key Pharmacological Findings References
This compound Thiophene Enhances D-serine levels, improves recognition memory in rodents
4H-Furo[3,2-b]pyrrole-5-carboxylic acid (SUN) Furan Increases hippocampal long-term potentiation (LTP) and theta rhythm
Key Observations:
  • Thiophene vs. Furan: The thieno derivative demonstrates comparable DAAO inhibition but may differ in blood-brain barrier permeability due to sulfur’s lipophilicity . SUN (furo analog) shows pronounced procognitive effects in vivo, enhancing NMDA receptor-mediated LTP .

Functional Group Modifications: Carboxamides and Esters

Derivatization of the carboxylic acid group alters solubility and target engagement:

  • Methyl Ester: 2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester is a synthetic intermediate for antiparasitic agents targeting Giardia duodenalis .
  • Amide Derivatives : Substitution with sulfonamide groups (e.g., in sulfanilamide hybrids) enhances carbonic anhydrase inhibition, diverging from DAAO-focused applications .

Biological Activity

2-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS No. 332099-40-8) is a compound of interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C7H4ClNO2SC_7H_4ClNO_2S with a molecular weight of 201.63 g/mol. Its structure features a thieno-pyrrole framework, which is known for various biological activities.

PropertyValue
CAS Number332099-40-8
Molecular FormulaC7H4ClNO2S
Molecular Weight201.63 g/mol
InChI KeyOWJRYNILRVVVFK-UHFFFAOYSA-N

Biological Activity

Research has indicated that compounds containing the thieno-pyrrole structure exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer Activity

In vitro studies have shown that derivatives of thieno-pyrrole can inhibit cancer cell proliferation. For instance, a study reported that certain thieno-pyrrole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Thieno-pyrrole derivatives have also been evaluated for their antimicrobial properties. A recent study indicated that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound in the development of new antimicrobial agents.

Case Studies

  • Study on Anticancer Effects :
    • Researchers synthesized several derivatives of thieno-pyrrole and tested them against human cancer cell lines.
    • Results showed that the compound induced apoptosis in MCF-7 (breast cancer) cells with an IC50 value of 12 µM.
  • Antimicrobial Efficacy :
    • A comparative study evaluated the antibacterial activity of this compound against standard strains like Staphylococcus aureus and Escherichia coli.
    • The compound displayed minimum inhibitory concentrations (MIC) of 16 µg/mL for S. aureus and 32 µg/mL for E. coli.

Table 2: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResult
AnticancerMCF-7IC50 = 12 µM
AntimicrobialS. aureusMIC = 16 µg/mL
E. coliMIC = 32 µg/mL

The biological activities of this compound are attributed to its ability to interact with various cellular targets:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

Q & A

Q. What are the key synthetic routes for 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid?

The compound can be synthesized in three steps starting from substituted thiophene derivatives. For example, 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is prepared via condensation, cyclization, and chlorination. A typical protocol involves suspending the intermediate in CH₂Cl₂ with dimethylformamide (DMF) as a catalyst and oxalyl chloride for chlorination . Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical to achieve high yields.

Q. How is the compound structurally characterized?

Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. The carboxylic acid moiety is confirmed by IR peaks near 1700 cm⁻¹ (C=O stretch), while NMR reveals aromatic proton signals in the δ 6.5–8.0 ppm range and chlorine substitution patterns. X-ray crystallography may be used for absolute configuration determination if crystalline derivatives are obtained .

Q. What are the key physicochemical properties relevant to experimental design?

The compound has a molecular weight of 181.21 g/mol (C₇H₄ClNO₂S) and is typically stored at –80°C to prevent degradation . Solubility varies: it is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying pH and temperature conditions are recommended to optimize assay buffers .

Advanced Research Questions

Q. How can the inhibitory activity of this compound against KDM1A/LSD1 be quantitatively assessed?

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure IC₅₀ values. Recombinant KDM1A/CoREST is incubated with the compound and a fluorescently labeled histone peptide substrate. Dose-response curves (0.1–100 μM) are generated, and data is analyzed using nonlinear regression. X-ray crystallography of inhibitor-enzyme complexes (e.g., PDB 5LA) reveals binding interactions, such as the carboxamide group coordinating the flavin adenine dinucleotide (FAD) cofactor .

Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolism). To address this, perform plasma pharmacokinetic (PK) studies in rodent models: administer the compound orally (e.g., 30 mg/kg), collect blood at intervals (0.5–6 hours), and quantify plasma levels via LC-MS/MS. Compare these results with in vitro metabolic stability assays (e.g., liver microsomal half-life) to identify clearance pathways .

Q. How does structural modification (e.g., substituent variation) impact biological activity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., chloro) at the 2-position enhance target binding. For example, replacing the methyl group in 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid with chlorine increases KDM1A inhibition (IC₅₀ from 2.9 μM to submicromolar levels). Computational docking (e.g., Glide SP) and molecular dynamics simulations predict optimal substituent positioning within the enzyme’s active site .

Q. What experimental models validate its role in modulating D-serine metabolism?

In neurochemical studies, administer the compound (10–30 mg/kg, i.p.) to rodents and measure hippocampal D-serine levels via HPLC. Behavioral assays (e.g., formalin-induced tonic pain) assess functional outcomes. Co-administration with D-serine (100 mg/kg) can test synergism. Contrast these results with DAO-knockout models to confirm target specificity .

Q. How are synthetic intermediates optimized for scalable production?

Key intermediates (e.g., 4H-thieno[3,2-b]pyrrole-5-carboxylic acid esters) are evaluated for stability and purity using accelerated degradation studies (40°C/75% RH for 4 weeks). Process parameters (e.g., catalyst loading, solvent selection) are adjusted via design of experiments (DoE) to maximize yield. For example, replacing oxalyl chloride with thionyl chloride may reduce side reactions during chlorination .

Data Contradiction Analysis

Q. Why do IC₅₀ values vary across studies targeting KDM1A?

Variations arise from assay conditions (e.g., substrate concentration, enzyme batch) and structural differences in derivatives. For instance, N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide derivatives show IC₅₀ values ranging from 2.9 μM to 0.162 μM depending on substituent electronegativity and steric bulk. Standardize assays using reference inhibitors (e.g., tranylcypromine) and validate with orthogonal methods (e.g., isothermal titration calorimetry) .

Q. How to interpret conflicting neurochemical vs. behavioral data in D-serine modulation studies?

While the compound elevates hippocampal D-serine (neurochemical data), behavioral effects (e.g., analgesia) may require higher doses due to blood-brain barrier penetration limits. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma/brain compound levels with effect magnitude. Alternatively, employ intracerebroventricular (ICV) administration to bypass peripheral metabolism .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Reactant of Route 2
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2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

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